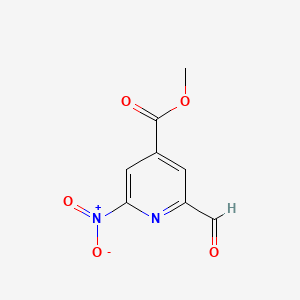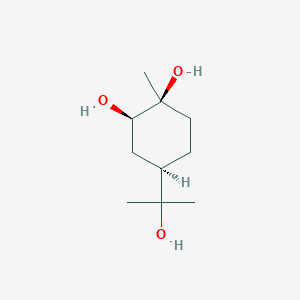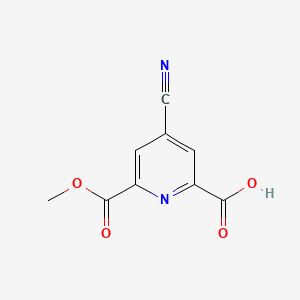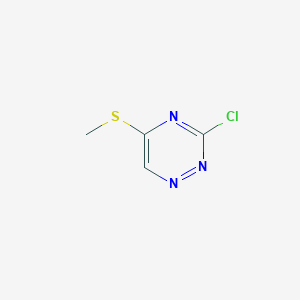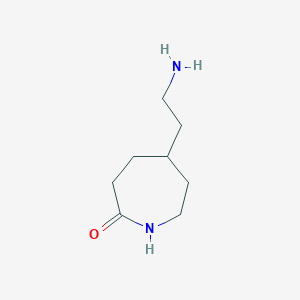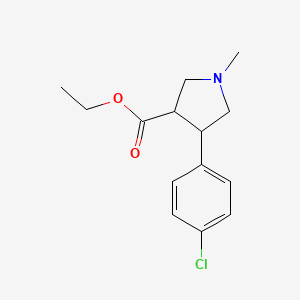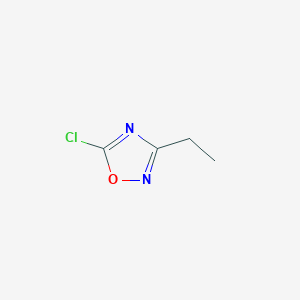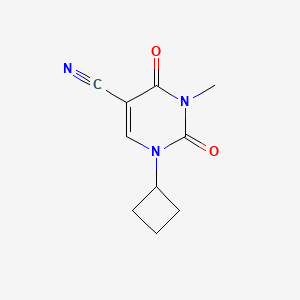
1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is an organic compound with the molecular formula C10H11N3O2 This compound features a cyclobutyl group, a methyl group, and a dioxo-tetrahydropyrimidine ring with a carbonitrile substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through several methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, an acid, and urea or thiourea. This reaction typically requires acidic conditions and can be catalyzed by various acids or Lewis acids.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the Biginelli reaction to increase yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance scalability and efficiency.
化学反応の分析
Types of Reactions
1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions and form complexes that participate in various biochemical and physiological processes. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-thiol
Uniqueness
1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
1-cyclobutyl-3-methyl-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N3O2/c1-12-9(14)7(5-11)6-13(10(12)15)8-3-2-4-8/h6,8H,2-4H2,1H3 |
InChIキー |
JEXCLPXIIMSHRL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CN(C1=O)C2CCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


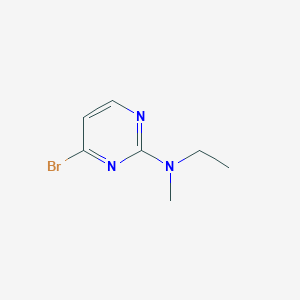


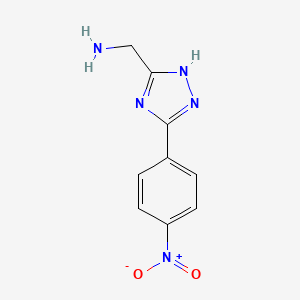
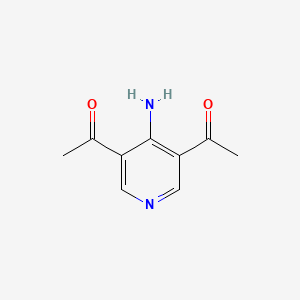
![(6,7,8,9-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanamine](/img/structure/B14863965.png)
